molecular formula C13H19NO3 B13503485 tert-Butyl (3-methoxyphenyl)glycinate

tert-Butyl (3-methoxyphenyl)glycinate

Cat. No.: B13503485
M. Wt: 237.29 g/mol
InChI Key: VGZXCIBQLPZKTF-UHFFFAOYSA-N
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Description

tert-Butyl 2-[(3-methoxyphenyl)amino]acetate: is an organic compound with the molecular formula C14H21NO3 . It is a derivative of amino acids and is often used in organic synthesis and pharmaceutical research. The compound features a tert-butyl ester group, which is commonly used as a protecting group in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[(3-methoxyphenyl)amino]acetate typically involves the reaction of tert-butyl bromoacetate with 3-methoxyaniline in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production methods for tert-butyl 2-[(3-methoxyphenyl)amino]acetate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-[(3-methoxyphenyl)amino]acetate can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivative.

    Substitution: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed:

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Carboxylic acids.

Scientific Research Applications

Chemistry: tert-Butyl 2-[(3-methoxyphenyl)amino]acetate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block in the preparation of more complex molecules.

Biology: In biological research, the compound is used to study enzyme interactions and as a substrate in biochemical assays.

Industry: In the industrial sector, tert-butyl 2-[(3-methoxyphenyl)amino]acetate is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(3-methoxyphenyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pathways involved often include the modulation of enzyme activity or receptor binding, leading to changes in cellular processes.

Comparison with Similar Compounds

  • tert-Butyl 2-[(2-methoxyphenyl)amino]acetate
  • tert-Butyl 2-[(4-methoxyphenyl)amino]acetate
  • tert-Butyl 2-[(3-methoxyphenyl)methylamino]acetate

Comparison: tert-Butyl 2-[(3-methoxyphenyl)amino]acetate is unique due to the position of the methoxy group on the phenyl ring, which can influence its reactivity and interaction with molecular targets. The presence of the tert-butyl ester group also provides stability and makes it a useful intermediate in organic synthesis.

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

tert-butyl 2-(3-methoxyanilino)acetate

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-12(15)9-14-10-6-5-7-11(8-10)16-4/h5-8,14H,9H2,1-4H3

InChI Key

VGZXCIBQLPZKTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNC1=CC(=CC=C1)OC

Origin of Product

United States

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